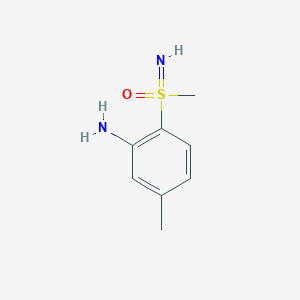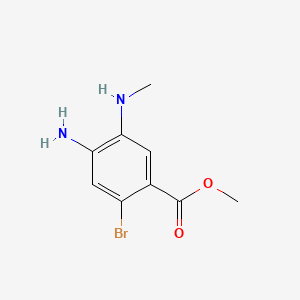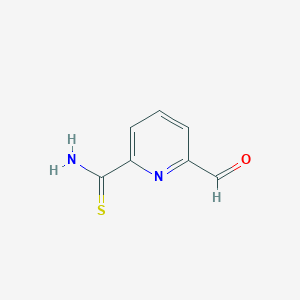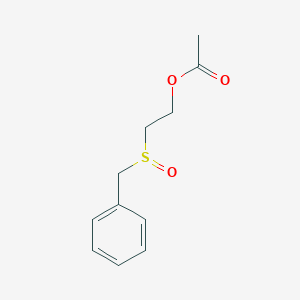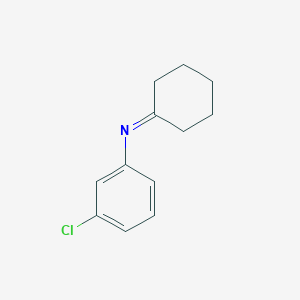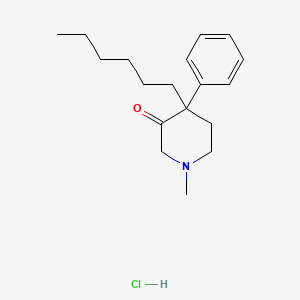
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidinone .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, and annulation reactions, which are optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to obtain the reduced form of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Hexyl-1-methyl-4-phenyl-piperidin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hexyl-1-methyl-4-phenyl-piperidin-3-one include other piperidine derivatives such as:
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
7500-17-6 |
|---|---|
Formule moléculaire |
C18H28ClNO |
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
4-hexyl-1-methyl-4-phenylpiperidin-3-one;hydrochloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-3-4-5-9-12-18(16-10-7-6-8-11-16)13-14-19(2)15-17(18)20;/h6-8,10-11H,3-5,9,12-15H2,1-2H3;1H |
Clé InChI |
FGSUXGOGDKOXJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CCN(CC1=O)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

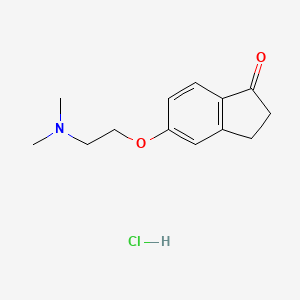
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)

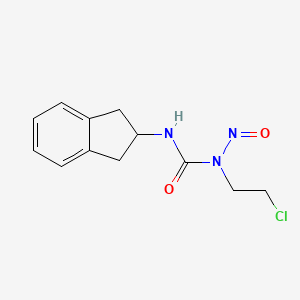
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
